molecular formula C13H12N2O3S3 B1236006 (5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B1236006
M. Wt: 340.4 g/mol
InChI Key: SPNNEPQLTTUSOV-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxo-3-thiolanyl)-5-(3-pyridinylmethylidene)-2-sulfanylidene-4-thiazolidinone is a member of pyridines.

Scientific Research Applications

Protein Kinase Inhibitors

The compound has shown potential as a protein kinase inhibitor. A study synthesized libraries of 1,3-thiazolidin-4-ones, including derivatives similar to the compound . These compounds were tested for activity against protein kinases like DYRK1A. Some of these 1,3-thiazolidin-4-ones were identified as potent nanomolar DYRK1A inhibitors, suggesting their potential use in treating neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).

Antitumor Properties

The compound's derivatives have been explored for their antitumor properties. One study synthesized derivatives of 1,3-thiazolidin-4-one and found moderate antitumor activity against malignant tumor cells, including the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Antifungal Applications

Certain derivatives of the compound have shown potential as antifungal agents. A study prepared (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids as potential antifungal compounds. Some of these compounds strongly inhibited the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory and analgesic effects of thiazolidin-4-one derivatives. A study found that certain pyridine derivatives exhibited significant anti-inflammatory and analgesic activity, identifying them as potential candidates for related treatments (Ranga et al., 2013).

Antimicrobial Properties

Some studies have also reported the antimicrobial properties of 1,3-thiazolidin-4-one derivatives. These compounds showed promising activities against a range of microbial strains, suggesting their potential use in antimicrobial therapies (Gouda et al., 2010).

Properties

Molecular Formula

C13H12N2O3S3

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2O3S3/c16-12-11(6-9-2-1-4-14-7-9)20-13(19)15(12)10-3-5-21(17,18)8-10/h1-2,4,6-7,10H,3,5,8H2/b11-6-

InChI Key

SPNNEPQLTTUSOV-WDZFZDKYSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN=CC=C3)SC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

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